molecular formula C8H11N3O4 B1221615 1-(3'-Amino-3'-carboxypropyl)uracil CAS No. 69557-82-0

1-(3'-Amino-3'-carboxypropyl)uracil

Cat. No. B1221615
CAS RN: 69557-82-0
M. Wt: 213.19 g/mol
InChI Key: JRUDOTYRCSMXFT-YFKPBYRVSA-N
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Description

Synthesis Analysis

A3CPU has been studied for its potential role in prebiotic chemistry, specifically in the polymerization of amino acids containing nucleotide bases. Research by Cheikh and Orgel (2005) explored the synthesis of peptides from nucleoamino acids, including 1-(3’-amino, 3’-carboxypropyl)uracil, in water when treated with N,N’-carbonyldiimidazole. The synthesis of various 1-substituted cytosine and uracil derivatives, including compounds with 3-carboxypropyl substituents, was described by Brown and Taylor (1972).


Molecular Structure Analysis

The molecular formula of A3CPU is C8H11N3O4 . It is a modified version of uracil, a pyrimidine base that is found in RNA and DNA. It contains an additional carboxypropyl group and an amino group.


Chemical Reactions Analysis

A3CPU has been used in the study of the polymerization of amino acids containing nucleotide bases. It has also been used in the synthesis of peptides from nucleoamino acids.


Physical And Chemical Properties Analysis

The molecular weight of A3CPU is 213.19100 g/mol . Its exact mass is 213.07500 . The physical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Polymerization in Molecular Evolution

1-(3'-Amino-3'-carboxypropyl)uracil has been studied for its potential role in prebiotic chemistry, specifically in the polymerization of amino acids containing nucleotide bases. Research by Cheikh and Orgel (2005) explored the synthesis of peptides from nucleoamino acids, including 1-(3'-amino, 3'-carboxypropyl)uracil, in water when treated with N,N'-carbonyldiimidazole. These findings contribute to our understanding of molecular evolution and prebiotic chemistry (Cheikh & Orgel, 2005).

Synthesis of Uracil Derivatives

The synthesis of various 1-substituted cytosine and uracil derivatives, including compounds with 3-carboxypropyl substituents, was described by Brown and Taylor (1972). This research is significant for the development of novel uracil derivatives with potential applications in medicinal chemistry and biochemical studies (Brown & Taylor, 1972).

Nucleic Acid Research

A study by Plumbridge et al. (1980) involved the labeling of E. coli tRNAPhe with fluorescein isothiocyanate, exploiting the reactivity of the modified base X (3-(3-amino-3-carboxypropyl)uracil) in tRNA. This research provides insights into the application of 1-(3'-Amino-3'-carboxypropyl)uracil in the study of nucleic acids and tRNA structure and function (Plumbridge et al., 1980).

Crystal Structure Analysis

Investigations into the crystal and molecular structure of complexes involving uracil derivatives, as conducted by Colacio et al. (1990), highlight the relevance of 1-(3'-Amino-3'-carboxypropyl)uracil in crystallography and material science. Such research is crucial for understanding the structural properties of uracil derivatives and their potential applications in various scientific fields (Colacio et al., 1990).

Future Directions

The future directions of A3CPU research could involve further exploration of its potential applications in scientific research, particularly in the fields of prebiotic chemistry, molecular evolution, and nucleic acid research. Additionally, more research could be conducted to fully understand its mechanism of action and its physiological importance in mammals .

properties

IUPAC Name

(2S)-2-amino-4-(2,4-dioxopyrimidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c9-5(7(13)14)1-3-11-4-2-6(12)10-8(11)15/h2,4-5H,1,3,9H2,(H,13,14)(H,10,12,15)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUDOTYRCSMXFT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30989591
Record name 2-Amino-4-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3'-Amino-3'-carboxypropyl)uracil

CAS RN

69557-82-0
Record name 1-(3'-Amino-3'-carboxypropyl)uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069557820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3'-Amino-3'-carboxypropyl)uracil
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1-(3'-Amino-3'-carboxypropyl)uracil
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1-(3'-Amino-3'-carboxypropyl)uracil
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Reactant of Route 6
1-(3'-Amino-3'-carboxypropyl)uracil

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